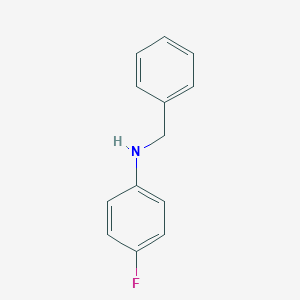

N-benzyl-4-fluoroaniline

Description

Contextual Significance of N-Benzylated Aniline (B41778) Derivatives

N-benzylated aniline derivatives are a class of compounds of significant interest in organic chemistry. The benzylation of anilines serves multiple purposes. Primarily, the benzyl (B1604629) group can function as a protecting group for the amine functionality, preventing it from undergoing unwanted reactions during multi-step syntheses. researchgate.net This protecting group can be selectively removed later, often through hydrogenation, to yield the desired amine. researchgate.net

Furthermore, the derivatization of the aniline ring, for instance with a fluorine atom as in this compound, allows for the fine-tuning of the electronic properties, basicity, and nucleophilicity of the nitrogen atom. iucr.org This modulation of reactivity is crucial for controlling the outcome of chemical reactions. Aniline derivatives are also important as ligands in coordination chemistry and as precursors for a wide array of biologically active molecules and functional materials. iucr.orgnih.gov For example, some N-benzyl aniline derivatives have shown potential as antibacterial agents. google.com The synthesis of these derivatives can be achieved through various methods, including catalyst- and additive-free reactions of (E)-2-arylidene-3-cyclohexenones with primary amines. nih.govbeilstein-journals.org

Overview of Strategic Applications in Organic Chemistry Research

The strategic application of this compound in organic chemistry research is primarily as a precursor and a model substrate in synthetic methodologies. Its structure makes it a valuable building block for creating more complex molecular architectures.

Detailed research has demonstrated its utility in the synthesis of substituted tetrahydroquinolines. For instance, this compound can be reacted to form N-Benzyl-N-(2-propynyl)-4-fluoroaniline, which then undergoes intramolecular hydroarylation-redox reactions to yield dimethyl (1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-2-yl)phosphonate. rsc.org This highlights its role in constructing heterocyclic frameworks that are common in medicinal chemistry.

Additionally, this compound has been employed as a model compound in kinetic studies. The palladium-catalyzed hydrogenation of this compound has been investigated to understand the kinetics of both debenzylation (removal of the benzyl group) and defluorination (removal of the fluorine atom). researchgate.net Such studies are crucial for optimizing reaction conditions in industrial processes where selective deprotection is required without affecting other functional groups. researchgate.net The compound's reactivity, influenced by the fluorine substituent and the benzyl group, makes it a versatile intermediate for synthesizing a range of organic compounds, from dyes to complex molecules for medicinal applications. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUGAUNYDBPMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 4 Fluoroaniline

Direct N-Alkylation Protocols

Direct N-alkylation represents a common and straightforward approach to forming the N-C bond in N-benzyl-4-fluoroaniline. This can be achieved using benzyl (B1604629) halides or catalytically with benzyl alcohols.

Benzylation with Benzyl Halides

The reaction of 4-fluoroaniline (B128567) with a benzyl halide, such as benzyl chloride, is a conventional method for synthesizing this compound. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction can be performed in ethanol (B145695) using sodium carbonate as the base. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases, particularly when using isopropyl halides.

| Reactants | Catalyst/Base | Solvent | Yield |

| 4-fluoroaniline, Benzyl chloride | Sodium carbonate | Ethanol | - |

| 4-fluoroaniline, Isopropyl halide | Phase-transfer catalyst | - | - |

Data for the table above is based on general procedures and may not represent optimized yields.

Catalytic N-Alkylation with Benzyl Alcohols

An increasingly popular and environmentally benign method for N-alkylation involves the use of benzyl alcohols in a "borrowing hydrogen" or "hydrogen auto-transfer" strategy. This process, often catalyzed by transition metals, avoids the use of pre-halogenated starting materials. Various catalytic systems have been developed for this transformation.

One approach utilizes a cobalt(II) chloride catalyst, which has been shown to effectively N-alkylate a variety of amines with alcohols. researchgate.net In a specific example, the reaction of 4-fluoroaniline with benzyl alcohol in the presence of a cobalt catalyst and a base like potassium tert-butoxide (KOtBu) in toluene (B28343) at 80°C for 24 hours yielded this compound. uni-bayreuth.de Another study reported a 62% yield for the same reaction using a cobalt(II) chloride catalyst. researchgate.net

Heterogenized palladium catalysts have also demonstrated high efficiency. For example, a silica-supported palladium Ni-Xantphos complex can catalyze the N-alkylation of 4-fluoroaniline with benzyl alcohol under neat conditions at 120°C. researchgate.net Similarly, iridium-graphene nanostructured catalysts have been used for the N-alkylation of various anilines with benzyl alcohols. preprints.org

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cobalt(II) Chloride | - | - | - | - | 62 |

| Cobalt catalyst, KOtBu | KOtBu | Toluene | 80 | 24 | - |

| Silica supported Pd Ni-Xantphos | - | Neat | 120 | 24 | - |

| Iridium/Graphene | - | - | - | - | - |

Reductive Amination Approaches

Reductive amination provides an alternative route to this compound, typically involving the in-situ formation and subsequent reduction of an imine.

Schiff Base Formation and Subsequent Reduction

This two-step, one-pot process begins with the condensation of 4-fluoroaniline and benzaldehyde (B42025) to form the corresponding Schiff base, N-benzylidene-4-fluoroaniline. This intermediate is then reduced to the target secondary amine. Microwave-assisted synthesis can significantly accelerate the formation of the Schiff base. researchgate.net The subsequent reduction can be carried out using various reducing agents. For instance, iron carbonyl complexes in an isopropyl alcohol/water medium have been used for the reductive amination of aldehydes with amines. unisi.it While this method works well for many combinations, less nucleophilic amines like 4-fluoroaniline have shown lower yields, with one study reporting a 40% yield for the desired product. unisi.it Another approach involves a one-pot reductive alkylation with benzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid. nih.gov

| Aldehyde | Amine | Reducing Agent | Catalyst | Yield (%) |

| Benzaldehyde | 4-fluoroaniline | i-PrOH/H₂O | Fe₂(CO)₉ | 40 |

| Benzaldehyde | 4-fluoroaniline | NaBH₃CN | - | - |

Catalytic Hydrogenation Pathways

Catalytic hydrogenation can be employed to synthesize this compound, typically by reducing a suitable precursor containing a nitro group.

Reduction of N-Benzyl-4-Fluoronitrobenzene Derivatives

A common industrial route involves the catalytic hydrogenation of 4-fluoronitrobenzene in the presence of an aldehyde or ketone. This one-pot process combines the reduction of the nitro group to an amine and the subsequent reductive amination. For example, N-isopropyl-4-fluoroaniline can be synthesized by reacting 4-fluoronitrobenzene with 2,2-propanal dimethyl acetal (B89532) using a platinum-on-carbon catalyst under hydrogen pressure. A similar principle can be applied to the synthesis of this compound.

It is important to note that the palladium-catalyzed hydrogenation of this compound itself can lead to competing debenzylation and defluorination side reactions. researchgate.netx-mol.com Kinetic studies of this reaction have been conducted to understand the factors influencing these pathways. researchgate.netx-mol.comdntb.gov.uaresearchgate.netacs.org

| Starting Material | Catalyst | Conditions | Product |

| 4-Fluoronitrobenzene, Aldehyde/Ketone | Platinum-on-carbon | H₂ pressure | N-Alkyl-4-fluoroaniline |

"One-Pot" Synthetic Strategies for N-Benzylated Fluoroanilines

"One-pot" synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several such strategies have been developed for the synthesis of N-benzylated fluoroanilines, primarily revolving around reductive amination.

Direct reductive amination of an aldehyde with a nitroarene serves as a powerful one-pot method. In one notable approach, this compound was synthesized from benzaldehyde and 4-fluoronitrobenzene. rsc.org This reaction utilizes formic acid as a bio-renewable hydrogen source and a gold nanoparticle catalyst supported on titanium dioxide (Au/TiO2). The process combines the reduction of the nitro group to an amine and the reductive amination of the aldehyde in a single operation, achieving a high isolated yield of 92%. rsc.org

Another common one-pot strategy is the direct catalytic reductive amination of a carbonyl compound with an amine. tandfonline.com This typically involves two main steps occurring in the same pot: the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ hydrogenation of the imine to the corresponding secondary amine. tandfonline.com

Interestingly, this compound can also be formed as a byproduct in certain one-pot reactions aimed at other targets. For instance, in a synthesis designed to produce N-(4-fluorophenyl)-4-benzyloxybenzylidene amine from 4-hydroxybenzaldehyde, benzyl chloride, and 4-fluoroaniline, this compound was identified as a major byproduct. google.com This "one-pot" procedure involves the initial benzylation of 4-hydroxybenzaldehyde, followed by a condensation reaction with 4-fluoroaniline. google.com The formation of the N-benzyl byproduct highlights a competing reaction pathway under these conditions.

Electrochemical methods also offer a one-pot approach. The direct electrochemical reductive amination between benzaldehyde and 4-fluoroaniline has been demonstrated to produce this compound in a 61% yield. rsc.org

Table 1: Comparison of "One-Pot" Synthetic Methods for this compound

| Method | Reactants | Catalyst/Reagent | Conditions | Yield |

| Reductive Amination | Benzaldehyde, 4-Fluoronitrobenzene | Au/TiO₂, Formic Acid | 80°C | 92% rsc.org |

| Electrochemical Reductive Amination | Benzaldehyde, 4-Fluoroaniline | Undivided cell, Air | Room Temp, 2.5-3 h | 61% rsc.org |

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound is essential for developing structure-activity relationships in various research applications. These analogs can feature substitutions on either the aniline (B41778) or the benzyl aromatic rings.

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines and their derivatives. publish.csiro.au This palladium-catalyzed cross-coupling reaction is highly versatile, enabling the formation of C-N bonds between a wide range of aryl halides (chlorides, bromides, iodides) and various primary or secondary amines. publish.csiro.au This method can be readily applied to generate a library of substituted this compound analogs by, for example, coupling a substituted benzylamine (B48309) with 4-fluorobromobenzene or coupling benzylamine with a range of substituted 4-fluoro-1-halobenzenes. The use of specific ligands, such as XantPhos, with a mild base like DBU, has been shown to be effective for the coupling of electron-poor aryl halides with nitrogen nucleophiles, tolerating sensitive functional groups like ketones and nitriles. amazonaws.com

Alternative N-alkylation strategies are also employed. For instance, a heterogeneous silica-supported palladium NiXantphos complex has been reported for the N-alkylation of amines using alcohols under neat conditions. researchgate.net This "hydrogen borrowing" strategy could be adapted to synthesize analogs by reacting 4-fluoroaniline with various substituted benzyl alcohols.

Direct synthesis from substituted precursors is a straightforward approach. Studies have reported the synthesis of various halogen-substituted analogs, such as N-benzyl-3-chloroaniline and N-benzyl-4-chloroaniline, via aqueous-phase reactions using specific iridium catalysts. rsc.org Similarly, analogs with different substituents on the benzyl ring, like N-(4-chlorobenzyl)aniline, have been prepared. rsc.org The synthesis of analogs with varying alkyl chains on the aniline ring, such as N-benzyl-4-butylaniline, has also been achieved through electrochemical reductive amination, yielding the product in high purity. rsc.org

Table 2: Synthesis of Selected Substituted this compound Analogs

| Compound Name | Synthetic Method | Reactants | Yield | Reference |

| N-Benzyl-4-butylaniline | Electrochemical Reductive Amination | Benzaldehyde, 4-Butylaniline | 98% | rsc.org |

| N-Benzyl-4-phenoxyaniline | Electrochemical Reductive Amination | Benzaldehyde, 4-Phenoxyaniline | 92% | rsc.org |

| N-Benzyl-3-chloroaniline | Iridium-Catalyzed N-Alkylation | Benzylamine, 3-Chloroaniline | 92% | rsc.org |

| N-Benzyl-4-chloroaniline | Iridium-Catalyzed N-Alkylation | Benzylamine, 4-Chloroaniline | 94% | rsc.org |

| 2-Benzyl-1-((2-fluorophenyl)amino)-3-methylbenzo rsc.orgimidazo[1,2-a]pyridine-4-carbonitrile | Nucleophilic Substitution | 7a, o-fluoroaniline | 65% | publish.csiro.au |

Reactivity and Reaction Mechanism Investigations of N Benzyl 4 Fluoroaniline

Catalytic Hydrogenation and Hydrogenolysis Studies

The catalytic hydrogenation of N-benzyl-4-fluoroaniline (NB4FA) is a significant reaction for the deprotection of the amine group, yielding 4-fluoroaniline (B128567) (4FA) and toluene (B28343). However, this process is often accompanied by a competing reaction: hydrodefluorination, which leads to the formation of aniline (B41778) as a by-product. A thorough understanding of the factors influencing the selectivity between these two pathways is paramount for optimizing the synthesis of the desired product.

Debenzylation Reaction Kinetics and Mechanistic Models

The kinetics of the Pd-catalyzed hydrogenation of this compound have been investigated in a semi-batch reactor, revealing that the debenzylation reaction is the primary pathway. The reaction rate is influenced by several factors, including the concentrations of the reactant and hydrogen.

Mechanistic models, particularly those based on the Langmuir-Hinshelwood framework, have been employed to describe the kinetics of this reaction. These models suggest that the reaction proceeds through the adsorption of both hydrogen and this compound onto the catalyst surface, followed by a surface reaction that is the rate-determining step. The adsorption of the substrate and hydrogen on the catalyst has been described as noncompetitive and dissociative, respectively researchgate.net.

A proposed simplified mechanism for the debenzylation of this compound involves the following steps:

Dissociative adsorption of hydrogen on the catalyst surface.

Adsorption of this compound onto the catalyst.

Surface reaction between adsorbed this compound and adsorbed hydrogen atoms, leading to the cleavage of the C-N bond.

Desorption of the products, 4-fluoroaniline and toluene, from the catalyst surface.

Defluorination Pathways and By-product Formation

The primary by-product observed during the catalytic hydrogenation of this compound is aniline, which is formed through the hydrodefluorination of the main product, 4-fluoroaniline mdpi.comresearchgate.net. The formation of aniline signifies the cleavage of the carbon-fluorine (C-F) bond, a process that competes with the desired debenzylation reaction.

The defluorination pathway is a secondary reaction that occurs after the initial debenzylation to form 4-fluoroaniline. The C-F bond in 4-fluoroaniline is then cleaved through hydrogenolysis to yield aniline. The mechanism of aromatic C-F bond cleavage is complex and can be influenced by the catalyst type and reaction conditions. In the context of catalytic hydrogenation, it is believed to proceed via oxidative addition of the C-F bond to the metal center of the catalyst.

The selectivity between debenzylation and defluorination is a critical aspect of this reaction. Studies on similar halogenated N-benzylanilines have shown that the reaction pathway can be significantly influenced by the reaction medium, particularly the pH mdpi.com.

Influence of Catalytic Systems and Support Materials

The choice of catalyst and support material plays a pivotal role in the rate and selectivity of the hydrogenation of this compound. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for debenzylation reactions due to their high activity and selectivity researchgate.net.

Rhodium-based catalysts are also known to be effective for the hydrogenation of aromatic rings and could potentially influence the extent of defluorination. The specific choice of catalyst can be tailored to either favor debenzylation while minimizing defluorination or, in some cases, to achieve both transformations if desired.

Impact of Solvent and Reaction Medium on Selectivity (pH, Polarity)

The solvent and the pH of the reaction medium have a profound impact on the selectivity of the catalytic hydrogenation of this compound. The polarity of the solvent can affect the reaction rate, with polar solvents generally favoring faster reactions for both debenzylation and dehalogenation in related systems.

The pH of the medium is a critical parameter for controlling the selectivity between debenzylation and defluorination. Acidic conditions have been shown to preferentially promote debenzylation reactions while suppressing dehalogenation nih.gov. For instance, in the hydrogenation of 4-chloro-N,N-dibenzylaniline, decreasing the pH from 12 to 0.1 resulted in a shift in selectivity from nearly 100% dechlorination to almost exclusively debenzylation nih.gov. This effect is attributed to the protonation of the amine, which alters its electronic properties and interaction with the catalyst surface. An inflection point in selectivity is often observed at a pH value corresponding to the pKa of the protected amine nih.gov.

| Solvent System | Key Observation | Reference |

| Neutral apolar solvents | Slow overall reaction, main product is the debenzylated compound. | nih.gov |

| Polar solvents | Faster rates for both debenzylation and dehalogenation. | nih.gov |

| Acidic medium | Significantly increased rate of debenzylation and suppression of dehalogenation. | nih.gov |

| Basic medium | Preferential dehalogenation. | nih.gov |

Effects of Hydrogen Pressure and Temperature on Reaction Rates

Hydrogen pressure and temperature are key operational parameters that directly influence the rate of the debenzylation reaction.

Hydrogen Pressure: The rate of debenzylation generally increases with increasing hydrogen pressure up to a certain point, after which the rate may become independent of the pressure. This suggests that at low pressures, the reaction rate is limited by the availability of hydrogen on the catalyst surface. However, at higher pressures, the catalyst surface becomes saturated with hydrogen, and the rate-limiting step shifts to the surface reaction itself. In some cases, an unexpected inverse relationship between hydrogen pressure and the rate of hydrogenolysis has been observed, where a decrease in pressure led to an increased rate of debenzylation. This was attributed to a decrease in competing hydrogenation of other functional groups at lower pressures researchgate.net.

Temperature: The reaction rate typically increases with an increase in temperature, following the Arrhenius equation. This is due to the higher kinetic energy of the molecules, leading to more frequent and energetic collisions with the catalyst surface. However, excessively high temperatures can lead to undesirable side reactions and may also affect the stability of the catalyst. The apparent activation energy for the hydrogenation of similar compounds has been determined to be in the range of 35 ± 1 kJ mol−1, indicating a moderate temperature dependence.

| Parameter | Effect on Reaction Rate |

| Hydrogen Pressure | Generally, the rate increases with pressure until a saturation point is reached. |

| Temperature | The rate increases with temperature, but selectivity may be affected. |

Kinetic Modeling Using Langmuir-Hinshelwood Formalisms

The kinetics of the catalytic hydrogenation of this compound can be effectively described using Langmuir-Hinshelwood (L-H) models. These models are based on the assumption that the reaction occurs on the surface of the catalyst and involves the adsorption of reactants onto active sites.

For the debenzylation of this compound, several L-H models can be proposed based on different assumptions about the rate-determining step and the nature of the adsorption of reactants. By regressing experimental data, the most appropriate model can be determined.

A study on the debenzylation of this compound evaluated various mechanistic Langmuir-Hinshelwood models and found that the experimental data were well-represented by a model assuming a surface reaction as the rate-determining step, with noncompetitive adsorption of the organic substrate and dissociative adsorption of hydrogen researchgate.net. The general form of the rate expression for such a model is:

Rate = (k * KNB4FA * CNB4FA * (KH2 * PH2)0.5) / (1 + KNB4FA * CNB4FA + (KH2 * PH2)0.5)2

Where:

k is the surface reaction rate constant.

KNB4FA and KH2 are the adsorption equilibrium constants for this compound and hydrogen, respectively.

CNB4FA is the concentration of this compound.

PH2 is the partial pressure of hydrogen.

The successful application of the L-H model allows for the prediction of the reaction behavior under different operating conditions and aids in the optimization of the process to maximize the yield of the desired product, 4-fluoroaniline.

Radical Mechanism Investigations in this compound Transformations

The presence of a benzylic C-H bond and an electron-rich aniline moiety in this compound makes it a candidate for transformations proceeding through radical intermediates. Such reactions are often initiated by photoredox catalysis or thermal radical initiators.

Visible-light-promoted photoredox processes can facilitate the generation of radical species from aniline derivatives. conicet.gov.ar For instance, photocatalysts like iridium or ruthenium complexes, as well as organic dyes, can be excited by visible light to initiate electron transfer processes. conicet.gov.ar In the context of this compound, a plausible radical-mediated reaction is the functionalization of the aromatic rings. For example, a fluoroalkylation reaction could be initiated by the formation of a fluoroalkyl radical, which then adds to the electron-rich 4-fluoroaniline ring. conicet.gov.ar This would form a cyclohexadienyl-substituted radical intermediate, which upon oxidation and deprotonation would yield the substituted product. conicet.gov.ar

The benzylic C-H bond is also susceptible to radical abstraction. A general mechanism for such processes involves the homolytic cleavage of a bond in a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating to generate initiating radicals. libretexts.org These radicals can then abstract a hydrogen atom from the benzylic position of this compound to form a stabilized benzyl (B1604629) radical. This benzylic radical could then participate in various C-C or C-heteroatom bond-forming reactions.

Furthermore, photocatalytic methods have been developed for the direct fluorination of benzylic C-H bonds using reagents like N-fluorobenzenesulfonimide. semanticscholar.org While not specifically demonstrated on this compound, this methodology suggests that the benzylic position could be a target for radical-mediated fluorination.

A proposed general mechanism for the generation of a benzylic radical from this compound is presented below:

| Step | Description |

| Initiation | A radical initiator (e.g., from AIBN) abstracts a hydrogen atom from the benzylic position of this compound. |

| Propagation | The resulting N-(4-fluorophenyl)benzenemethyl radical can then react with other species in the reaction mixture. |

| Termination | Two radical species can combine to form a stable, non-radical product. |

Electrocatalytic Reactions Involving this compound Precursors

One area of interest is the electrocatalytic reduction of related compounds. For instance, the electrocatalytic reduction of benzyl chloride has been demonstrated using Ag-Ni alloy nanoparticles. csu.edu.cn This suggests that under appropriate electrochemical conditions, the C-N bond in this compound or related derivatives could potentially be cleaved or transformed.

Conversely, electrooxidative processes could target the aniline moiety or the benzylic C-H bond. For example, electrooxidative C-H functionalization has been used for the site-selective synthesis of N-benzyl 2,4,6-collidinium salts from the corresponding N-benzyl collidine. researchgate.net This type of reaction, if applied to this compound, could lead to the introduction of functional groups at the benzylic position or on the aromatic rings.

The following table outlines hypothetical electrocatalytic reactions involving this compound based on analogous systems:

| Reaction Type | Potential Transformation |

| Electrocatalytic Reduction | Cleavage of the C-N bond to yield 4-fluoroaniline and toluene. |

| Electrocatalytic Oxidation | Functionalization of the benzylic C-H bond or the aromatic rings. |

| Electrocatalytic Coupling | Dimerization or cross-coupling reactions involving radical cations generated at the electrode surface. |

Cyclization and Rearrangement Reactions of this compound Derivatives

The structure of this compound and its derivatives provides a scaffold for various cyclization and rearrangement reactions, leading to the formation of heterocyclic systems.

Studies on related N-benzyl aniline derivatives have shown that intramolecular cyclization can be a facile process. For example, N-acylated derivatives of N-benzyl-o-nitroaniline have been shown to cyclize to form 2-aryl-1-hydroxybenzimidazoles. rsc.org While this compound lacks the nitro group that participates in this specific cyclization, this demonstrates the principle of intramolecular ring closure in similar systems.

Another relevant example is the synthesis of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines from the cyclization of N-benzyl-3-anilinopropanamides. researchgate.net This suggests that appropriately substituted derivatives of this compound could undergo intramolecular cyclization to form quinoline (B57606) or other heterocyclic structures.

Rearrangement reactions of N-benzylanilines have also been reported. The thermal rearrangement of N-benzylaniline can lead to the migration of the benzyl group to the ortho- and para-positions of the aniline nucleus, proceeding through a homolytic fission to benzyl and phenylamine free radicals. researchgate.net It is plausible that this compound could undergo a similar rearrangement under thermal conditions.

Furthermore, rearrangements in benzyl-type radicals, in general, have been observed, sometimes involving the migration of atoms or groups within the molecule. researchgate.net Studies on 7-benzyl-2,7-naphthyridine derivatives have also revealed unexpected rearrangement pathways during nucleophilic substitution reactions. researchgate.net

The table below summarizes potential cyclization and rearrangement reactions for derivatives of this compound based on related literature.

| Reaction Type | Potential Product Class |

| Intramolecular Cyclization | Quinolines, Benzimidazoles (with appropriate substitution) |

| Thermal Rearrangement | Isomeric (aminophenyl)(phenyl)methanes |

| Radical-mediated Rearrangement | Isomeric benzyl-type radical intermediates leading to rearranged products. |

Advanced Spectroscopic Characterization of N Benzyl 4 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of N-benzyl-4-fluoroaniline in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular framework and the electronic interplay between the benzyl (B1604629) and 4-fluoroaniline (B128567) moieties can be established.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

The protons of the unsubstituted benzyl ring typically appear as a multiplet in the aromatic region, integrating to five protons. evitachem.comuni-oldenburg.de The methylene (B1212753) protons (-CH₂-) connecting the two aromatic rings are chemically equivalent and appear as a characteristic singlet peak at approximately 4.30-4.34 ppm. evitachem.com A broad singlet corresponding to the amine proton (-NH-) is also observed, with its chemical shift being variable depending on concentration and solvent, often appearing around 3.97-4.09 ppm. evitachem.com

The protons on the 4-fluoroaniline ring exhibit a distinct pattern due to the influence of the fluorine atom. The two protons ortho to the fluorine (and meta to the amino group) and the two protons meta to the fluorine (and ortho to the amino group) form an AA'BB' system, often appearing as complex multiplets or apparent triplets/doublets of doublets. evitachem.comuni-oldenburg.de For instance, the protons ortho to the amino group are observed around 6.56-6.63 ppm, while the protons meta to the amino group (and ortho to the fluorine) resonate further downfield at approximately 6.87-6.98 ppm. evitachem.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| Ar-H (Benzyl group) | 7.44-7.29 | m | - | evitachem.comuni-oldenburg.de |

| Ar-H (ortho to F) | 6.98-6.87 | t | 8.7 - 8.8 | evitachem.com |

| Ar-H (ortho to NH) | 6.63-6.56 | m | - | evitachem.com |

| CH₂ | 4.34 | s | - | evitachem.com |

| NH | 3.97 | s (br) | - | evitachem.com |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The signals are typically reported relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The spectrum shows distinct signals for the methylene carbon and the aromatic carbons. The methylene bridge carbon (-CH₂) typically resonates around 48.5-49.0 ppm. evitachem.com The carbons of the benzyl ring show signals in the range of 127.0 to 138.9 ppm. evitachem.com

The carbons of the 4-fluoroaniline ring are significantly influenced by the fluorine substituent through C-F coupling. The carbon directly bonded to the fluorine atom (C-F) exhibits a large one-bond coupling constant (¹JCF) and appears as a doublet at approximately 154.3-157.4 ppm. evitachem.com The other carbons in this ring also show smaller couplings to the fluorine atom. The carbon ipso to the amino group (C-N) is found around 144.1-144.6 ppm. evitachem.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) ppm | C-F Coupling | Reference |

| Ar-C (C-F) | 156.6 | d, ¹JCF ≈ 236.3 Hz | evitachem.com |

| Ar-C (C-N) | 144.1 | - | evitachem.com |

| Ar-C (ipso, Benzyl) | 138.9 | - | evitachem.com |

| Ar-C (Benzyl) | 128.3 | - | evitachem.com |

| Ar-C (Benzyl) | 127.0 | - | evitachem.com |

| Ar-C (ortho to F) | 115.7 | d, ²JCF ≈ 21.8 Hz | evitachem.com |

| Ar-C (ortho to NH) | 113.3 | d, ³JCF ≈ 1.8 Hz | evitachem.com |

| CH₂ | 48.5 | - | evitachem.com |

¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. For this compound, the spectrum typically shows a single signal for the fluorine atom on the aniline (B41778) ring. The chemical shift of this signal provides information about the electronic effects of the substituents. While detailed analyses in research articles are specific to derivatives, the ¹⁹F NMR spectrum for this compound is available in spectral databases. This technique is particularly useful in studying the synthesis and potential decomposition of 4-fluoroaniline derivatives.

Two-dimensional NMR techniques are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks. For this compound, it would confirm the connectivity between the ortho and meta protons on the 4-fluoroaniline ring and within the benzyl ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, confirming the assignment of the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular fragments.

While the application of these techniques is standard for structural elucidation, specific published 2D NMR datasets for the parent this compound are not readily found in the surveyed scientific literature.

Modern computational chemistry allows for the prediction of NMR chemical shifts, which can then be compared with experimental data to validate structural assignments. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a powerful tool for this purpose. researchgate.net

For the 4-fluoroaniline class of compounds, GIAO-DFT calculations have been employed to compute ¹³C NMR chemical shifts. researchgate.net Such theoretical calculations help in the precise assignment of signals and can be used to predict the spectra of related, yet-to-be-synthesized compounds. The comparison between the calculated and experimental spectra serves as a rigorous check of the proposed structure and can reveal subtle conformational or electronic effects not immediately obvious from experimental data alone.

X-ray Diffraction Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice and details the nature of intermolecular interactions, such as hydrogen bonding.

This compound has been described as a crystalline solid, making it a suitable candidate for single-crystal X-ray diffraction analysis. uni-oldenburg.de Such an analysis would provide invaluable information, including:

The planarity of the aniline nitrogen atom.

The nature of any intermolecular hydrogen bonds involving the N-H group, which would govern the crystal packing.

Despite its crystalline nature, a definitive crystal structure with detailed crystallographic data (e.g., unit cell parameters, space group) for the parent this compound is not available in publicly accessible crystallographic databases or the surveyed literature. However, the crystal structures of several more complex derivatives have been reported, demonstrating the utility of this technique for this class of compounds.

Single Crystal X-ray Crystallography for Molecular Structure Determination

A definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, the molecular structure can be reliably inferred from high-quality crystallographic data available for its parent compound, N-benzylaniline. The analysis of N-benzylaniline provides a robust model for the expected geometric parameters of this compound.

In a study of N-benzylaniline, the compound was found to crystallize in the monoclinic P21/c space group. researchgate.net The asymmetric unit contained two independent molecules, indicating subtle conformational differences in the crystalline state. researchgate.net Key structural features include a nearly planar geometry around the nitrogen atom, with the sum of the bond angles totaling approximately 358-359°. researchgate.net The two aromatic rings (phenyl and aniline) are oriented almost perpendicular to each other, with dihedral angles between their least-squares planes measured at 80.76(4)° and 81.40(4)°. researchgate.net It is anticipated that the introduction of a fluorine atom at the para-position of the aniline ring would cause only minor perturbations to these core structural parameters.

Table 1: Crystallographic Data for the Analogue Compound N-Benzylaniline researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₃N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0855 (5) |

| b (Å) | 12.0163 (5) |

| c (Å) | 16.6343 (7) |

| β (°) | 108.013 (2) |

| Volume (ų) | 2105.14 (16) |

| Z | 8 |

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture in the solid state is dictated by a network of weak intermolecular interactions. For this compound, the crystal packing is expected to be governed by a combination of interactions observed in its parent analogue, N-benzylaniline, along with contributions from the fluorine substituent.

In the crystal structure of N-benzylaniline, the primary interactions connecting the molecules are N–H⋯π interactions, which form one-dimensional chains along the crystallographic b-axis. researchgate.net The distances observed for these interactions are N⋯Cg (centroid of the aromatic ring) of 3.4782 (12) and 3.4642 (13) Å. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides a detailed fingerprint of the molecular structure. While a complete, dedicated study for this compound is not available, a highly accurate assignment of its vibrational modes can be constructed by combining the detailed spectral analyses of its constituent fragments: N-benzylaniline researchgate.net and 4-fluoroaniline.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H group, the C-F bond, the methylene bridge, and the two aromatic rings.

Key Expected FT-IR Bands:

N-H Stretching: A sharp band is expected in the region of 3400-3450 cm⁻¹, characteristic of the secondary amine N-H stretching vibration. In N-benzylaniline, this is observed at 3433 cm⁻¹. researchgate.net

Aromatic C-H Stretching: Multiple sharp bands are typically observed above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds on both the benzyl and fluoroaniline (B8554772) rings. researchgate.net

Asymmetric/Symmetric CH₂ Stretching: The methylene group will exhibit asymmetric and symmetric stretching vibrations, typically found around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. researchgate.net

C=C Aromatic Ring Stretching: A series of bands between 1610 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond is expected around 1315-1330 cm⁻¹. researchgate.net

C-F Stretching: A strong, characteristic band for the C-F stretching vibration is anticipated in the 1210-1230 cm⁻¹ region, as seen in 4-fluoroaniline.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignments

FT-Raman spectroscopy is complementary to FT-IR, providing strong signals for non-polar, symmetric vibrations. This technique is excellent for characterizing the vibrations of the aromatic backbone and the C-C framework.

Key Expected FT-Raman Bands:

Aromatic C-H Stretching: Similar to FT-IR, strong bands are expected above 3000 cm⁻¹, with a particularly intense band for the symmetric C-H stretch often observed around 3058-3064 cm⁻¹. researchgate.net

Ring Breathing Modes: The symmetric "breathing" modes of the phenyl rings give rise to very strong Raman signals. A prominent band around 1000 cm⁻¹ is characteristic of the monosubstituted benzyl ring. researchgate.net The p-disubstituted fluoroaniline ring will also have a characteristic ring breathing mode.

CH₂ Twisting/Wagging: Vibrations of the methylene bridge, such as twisting and wagging, appear in the 1200-1380 cm⁻¹ range. researchgate.net

C-F Bending: In-plane bending of the C-F bond is expected to produce a signal in the lower frequency region of the spectrum.

Table 2: Selected Vibrational Mode Assignments for this compound (Inferred from Analogue Compounds)

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference Analogue |

|---|---|---|---|

| ~3433 | ν(N-H) stretching | IR, Raman | N-Benzylaniline researchgate.net |

| ~3060 | ν(C-H) aromatic stretching | IR, Raman | N-Benzylaniline, 4-Fluoroaniline researchgate.net |

| ~2922 | νas(CH₂) asymmetric stretching | IR, Raman | N-Benzylaniline researchgate.net |

| ~1605 | ν(C=C) aromatic stretching | IR, Raman | N-Benzylaniline, 4-Fluoroaniline researchgate.net |

| ~1515 | ν(C=C) aromatic stretching | IR, Raman | 4-Fluoroaniline |

| ~1453 | δ(CH₂) scissoring | IR | N-Benzylaniline researchgate.net |

| ~1317 | ν(C-N) stretching | IR, Raman | N-Benzylaniline researchgate.net |

| ~1220 | ν(C-F) stretching | IR | 4-Fluoroaniline |

| ~1001 | Ring breathing (monosubstituted) | Raman | N-Benzylaniline researchgate.net |

Abbreviations: ν (stretching), δ (bending), as (asymmetric)

Potential Energy Distribution (PED) Analysis of Vibrational Spectra

Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative assignment for each vibrational mode. nih.gov It is typically performed alongside Density Functional Theory (DFT) calculations. PED analysis calculates the percentage contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal vibrational mode. nih.gov

For this compound, a PED analysis would be expected to show:

High Purity Modes: Vibrations like N-H stretching, C-H stretching, and C-F stretching are "pure" modes, with PED values approaching 100% from their respective internal coordinates. This indicates they are not coupled with other vibrations.

Mixed Modes: Many vibrations, particularly in the fingerprint region (below 1500 cm⁻¹), are highly coupled and exhibit mixed character. For example, a band around 1300 cm⁻¹ might show PED contributions from C-N stretching, C-C stretching, and C-H in-plane bending, making a simple functional group assignment less precise. The aromatic ring vibrations are classic examples of mixed modes, involving contributions from multiple C-C stretching and C-H bending coordinates.

The use of PED is essential for resolving ambiguities in assignments that arise from the visual inspection of spectra alone. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and elucidating its structure through analysis of its fragmentation patterns. For this compound (Molecular Weight: 201.24 g/mol ), electron ionization (EI) would induce characteristic fragmentation. nih.govhoffmanchemicals.com

The mass spectrum is predicted to be dominated by fragmentation pathways that lead to the formation of stable carbocations.

Molecular Ion (M⁺•): The molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 201. Aromatic amines typically show a prominent molecular ion peak due to the stability of the aromatic system. whitman.edu

Base Peak (m/z 91): The most common fragmentation for N-benzyl compounds is the cleavage of the C-C bond adjacent to the phenyl ring (β-cleavage relative to the nitrogen), which expels a 4-fluoroaniline radical. whitman.edu This generates the benzyl cation, [C₇H₇]⁺, which rearranges to the highly stable tropylium (B1234903) ion at m/z 91. This is very likely to be the base peak (the most intense peak in the spectrum). whitman.edu

Other Significant Fragments:

m/z 106: α-cleavage of the N-C(aryl) bond can lead to the formation of the [C₇H₈N]⁺ ion (N-benzylaminium).

m/z 110/111: Cleavage of the N-C(benzyl) bond can result in the 4-fluoroanilino radical cation [C₆H₅FN]⁺• at m/z 111 or, after hydrogen loss, a fragment at m/z 110.

m/z 182: Loss of a fluorine atom (M-19) is possible but generally less common than the major fragmentation pathways.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 201 | Molecular Ion | [C₁₃H₁₂FN]⁺• | Parent ion |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Likely base peak, formed from benzyl cation |

| 106 | N-benzylaminium Ion | [C₇H₈N]⁺ | Formed by cleavage of the N-C(aryl) bond |

| 111 | 4-fluoroaniline Cation Radical | [C₆H₅FN]⁺• | Formed by cleavage of the N-C(benzyl) bond |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzylaniline |

| 4-fluoroaniline |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical analysis for the unambiguous determination of a compound's elemental formula. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within 5 parts per million (ppm). This high precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

The primary application of HRMS in the characterization of this compound is the confirmation of its molecular formula, C₁₃H₁₂FN. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (¹²C, ¹H, ¹⁹F, and ¹⁴N). This calculated value serves as a benchmark against which the experimentally measured mass is compared.

The theoretical monoisotopic mass of the neutral molecule this compound is 201.095377549 Da. nih.gov In typical electrospray ionization (ESI) HRMS analysis, the molecule is protonated to form the [M+H]⁺ ion. The exact mass of this ion is calculated as follows:

Table 1: Calculation of Theoretical Exact Mass for Protonated this compound ([C₁₃H₁₃FN]⁺)

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 13 | 12.000000000 | 168.000000000 |

| Hydrogen (¹H) | 13 | 1.007825032 | 13.101725416 |

| Fluorine (¹⁹F) | 1 | 18.998403163 | 18.998403163 |

| Nitrogen (¹⁴N) | 1 | 14.003074004 | 14.003074004 |

| Total (Calculated Exact Mass) | | | 202.103222583 |

An experimental HRMS measurement would be expected to yield an m/z value that is extremely close to this calculated mass. For instance, a measured m/z of 202.1035 would correspond to a mass error of only 1.4 ppm, providing very high confidence in the assigned molecular formula of C₁₃H₁₂FN.

This technique is equally powerful for characterizing derivatives of this compound. The addition or substitution of functional groups on either the aniline or benzyl ring results in a predictable change in the exact mass, which can be verified by HRMS. For example, introducing a chloro or a methoxy (B1213986) group would yield different exact masses, allowing for clear identification.

Table 2: Theoretical Exact Masses for Derivatives of this compound ([M+H]⁺)

| Compound Name | Molecular Formula | Theoretical Exact Mass ([M+H]⁺) (Da) |

|---|---|---|

| N-benzyl-4-chloroaniline | C₁₃H₁₃ClN | 218.073652 |

| N-benzyl-4-methoxyaniline | C₁₄H₁₆NO | 214.123189 |

The data clearly illustrates how HRMS can effectively distinguish between structural isomers and homologues within a series of related compounds, making it an essential technique for confirming the identity of newly synthesized molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The this compound molecule contains two main chromophoric systems: the benzyl ring and the 4-fluoroaniline ring. The electronic transitions are typically π → π* transitions associated with the conjugated π-systems of the aromatic rings. The spectrum of this compound is expected to be a composite of these two systems, influenced by the -NH- bridge that links them.

The UV-Vis spectrum of the parent fluoroaniline chromophore, p-fluoroaniline, shows absorption maxima around 240 nm and 290 nm. nist.gov The introduction of the benzyl group via the nitrogen atom is expected to cause a slight shift in these absorption bands, likely to longer wavelengths (a bathochromic or "red" shift), and an increase in their intensity (a hyperchromic effect) due to the extension of the conjugated system.

The absorption characteristics are highly sensitive to the solvent used and the nature of substituents on the aromatic rings. Substituents can modify the electronic properties of the chromophore, leading to predictable shifts in the λmax values.

Auxochromes : Electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) groups, when attached to the aromatic ring, typically cause a bathochromic shift and a hyperchromic effect.

Chromophores : The introduction of additional chromophoric groups can lead to more complex spectra with new absorption bands.

The study of derivatives allows for a systematic investigation of these electronic effects.

Table 3: Typical UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound Name | Chromophore System | Expected λmax (nm) | Type of Transition |

|---|---|---|---|

| p-Fluoroaniline | Fluoro-substituted benzene (B151609) ring | ~240, ~290 nist.gov | π → π* |

| N-Benzylaniline | Phenyl and aniline rings | ~248, ~295 | π → π* |

| This compound | Phenyl and fluoroaniline rings | ~245-255, ~295-305 (Predicted) | π → π* |

By comparing the spectra of a series of derivatives, researchers can gain valuable insights into the structure-property relationships governing the electronic behavior of these molecules. This information is particularly relevant in fields such as materials science and medicinal chemistry, where the photophysical properties of compounds are of key interest.

Computational Chemistry and Theoretical Investigations of N Benzyl 4 Fluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. nih.govscispace.com For a molecule like N-benzyl-4-fluoroaniline, DFT calculations can elucidate its fundamental chemical nature.

Geometry Optimization and Conformational Energy Landscapes

A thorough investigation would involve mapping the conformational energy landscape to identify various stable conformers (local minima) and the transition states that connect them. researchgate.netscielo.br This analysis reveals the relative energies of different spatial arrangements, providing insight into the molecule's preferred shapes and the energy barriers to interconversion between them. While detailed potential energy surface scans for this compound are not extensively documented in the available literature, such studies are critical for understanding its dynamic behavior.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comscirp.org

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy orbital capable of accepting electrons and relates to the molecule's ability to act as an electron acceptor (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. scirp.org A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO distribution would indicate the most likely sites for receiving electrons.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto a surface of constant electron density, using a color scale to denote different potential values. researchgate.netchemrxiv.org

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen, oxygen, or fluorine.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor and are prone to nucleophilic attack. These are often located around hydrogen atoms.

Green/Yellow regions: Represent areas of neutral or intermediate potential.

For this compound, an MEP map would highlight the negative potential around the fluorine and nitrogen atoms, identifying them as likely sites for interaction with electrophiles. jmaterenvironsci.comchemrxiv.org The map is a valuable tool for predicting intermolecular interactions and the regioselectivity of chemical reactions. researchgate.net

Quantum Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index, Chemical Hardness)

Based on the principles of conceptual DFT, several descriptors can be calculated to quantify the reactivity of a molecule. These global and local reactivity descriptors offer a more quantitative picture than what is inferred from HOMO-LUMO energies alone. conicet.gov.arthaiscience.info

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," and those with a small gap are "soft." jmaterenvironsci.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a more potent electrophile. researchgate.net

Fukui Functions (f(r)): A local reactivity descriptor that identifies which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. scm.comsemanticscholar.org The function helps to pinpoint the most reactive sites, providing a more detailed understanding of selectivity.

While specific calculated values for this compound are not detailed in the searched literature, the application of these descriptors would provide a comprehensive profile of its chemical behavior. chemrxiv.org

Prediction of Vibrational Frequencies and Simulation of Spectroscopic Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. masjaps.commasjaps.com By calculating the harmonic frequencies of the optimized geometry, a theoretical vibrational spectrum can be generated. researchgate.net

These theoretical spectra are invaluable for assigning experimental spectral bands to specific molecular motions, such as C-H stretching, N-H bending, C-F stretching, and aromatic ring vibrations. researchgate.net Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental data. researchgate.net This analysis confirms the optimized structure and provides a fundamental understanding of the molecule's vibrational modes.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the NMR chemical shifts of molecules using DFT. researchgate.net This method computes the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Predicting NMR spectra is a powerful tool for structure verification and for assigning signals in complex experimental spectra. For this compound, the GIAO method could predict the ¹H, ¹³C, and ¹⁹F chemical shifts. While a full theoretical prediction was not found in the searched literature, experimental ¹H and ¹³C NMR data have been reported, which would serve as a benchmark for such calculations. rsc.org

Table 1: Experimental NMR Chemical Shifts for this compound This interactive table contains experimental data for comparison with theoretical predictions.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) |

|---|---|---|

| ¹³C | 157.44 | d, J = 236.3 Hz |

| ¹³C | 144.56 | s |

| ¹³C | 139.31 | s |

| ¹³C | 128.73 | s |

| ¹³C | 127.46 | d, J = 1.8 Hz |

| ¹³C | 115.71 | d, J = 21.8 Hz |

| ¹³C | 113.71 | s |

| ¹³C | 48.98 | s |

| ¹H | 7.29 - 7.21 | m |

| ¹H | 7.19 - 7.13 | m |

| ¹H | 6.82 - 6.71 | m |

| ¹H | 6.45 | dt, J = 6.4, 4.0 Hz |

| ¹H | 4.17 | s |

| ¹H | 4.10 - 3.60 | m |

Source: rsc.org

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. scirp.org It allows for the calculation of electronic transition energies, corresponding absorption wavelengths, and oscillator strengths, which can be directly correlated with experimental UV-Visible absorption spectra. scirp.orgresearchgate.net For this compound, TD-DFT calculations are employed to understand the nature of its electronic transitions, particularly the charge transfer characteristics between the aniline and benzyl (B1604629) moieties.

Theoretical studies typically involve optimizing the ground state geometry of the molecule, followed by TD-DFT calculations to determine the energies of the lowest singlet excited states. scirp.org The analysis focuses on the molecular orbitals (MOs) involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the primary electronic transitions are expected to be of the π → π* type, originating from the electron-rich aromatic rings and the nitrogen lone pair, and terminating in the antibonding orbitals of the rings.

The results of a TD-DFT analysis for this compound would typically be presented in a table summarizing the key properties of the most significant electronic transitions.

Table 1: Calculated Electronic Excitation Properties of this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major MO Contributions | Transition Character |

|---|---|---|---|---|---|

| S1 | 4.15 | 298 | 0.085 | HOMO -> LUMO (85%) | π -> π* |

| S2 | 4.52 | 274 | 0.120 | HOMO-1 -> LUMO (70%) | π -> π* |

| S3 | 4.98 | 249 | 0.250 | HOMO -> LUMO+1 (65%) | Intra-molecular Charge Transfer (ICT) |

Note: The data in this table is illustrative and represents typical values for similar aromatic amines based on TD-DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a system into localized orbitals corresponding to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This approach provides a quantitative description of the Lewis structure and investigates deviations from it, which are interpreted as delocalization or hyperconjugation effects. wikipedia.org

For this compound, NBO analysis is crucial for understanding the intramolecular interactions that contribute to its stability. This is achieved by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. wisc.edu

Key interactions in this compound include the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the adjacent fluoro-substituted phenyl ring and the benzyl ring. These n → π* interactions are indicative of resonance effects and contribute significantly to the molecule's electronic stability. Furthermore, π → π* interactions between the two aromatic rings can also be quantified.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) (fluoroaniline ring) | 45.8 |

| LP (1) N | π* (C-C) (benzyl ring) | 5.2 |

| π (C-C) (fluoroaniline ring) | π* (C-C) (benzyl ring) | 2.5 |

| π (C-C) (benzyl ring) | π* (C-C) (fluoroaniline ring) | 1.8 |

Note: LP denotes a lone pair. The data is representative of typical values for substituted anilines and illustrates the expected delocalization effects.

Hirshfeld Surface Analysis and Quantitative Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. The surface is often mapped with properties like dnorm, which identifies regions of close intermolecular contact. uomphysics.net

For this compound, this analysis would reveal the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern its crystal packing. The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. mdpi.com

The dominant interactions expected for this compound include H···H, C···H/H···C, and F···H/H···F contacts. The nitrogen atom may participate in weak N-H···π interactions, and the fluorine atom can be involved in F···H contacts. The π-π stacking interactions between aromatic rings would also be a significant feature of the crystal packing.

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 48.5 |

| C···H / H···C | 25.0 |

| F···H / H···F | 12.5 |

| N···H / H···N | 5.5 |

| C···C | 4.0 |

| Other | 4.5 |

Note: This table presents hypothetical but plausible percentage contributions for the specified molecule based on studies of similar organic compounds.

Reduced Density Gradient (RDG) Method for Non-Covalent Interactions

The Reduced Density Gradient (RDG) method is a technique based on electron density topology that allows for the visualization and characterization of non-covalent interactions (NCIs) in real space. researchgate.net The method analyzes the relationship between the electron density (ρ) and its reduced gradient (s), identifying regions of bonding and non-bonding interactions.

A scatter plot of RDG versus the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) is typically generated. This plot reveals different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ.

Weak van der Waals interactions are found near zero on the sign(λ₂)ρ axis.

Strong repulsive interactions (e.g., steric clashes) appear at positive values of sign(λ₂)ρ.

For this compound, RDG analysis would visualize the intramolecular and intermolecular interactions. It would likely show a broad region of weak van der Waals interactions across the molecule's surface and specific regions corresponding to potential weak N-H···π or C-H···F hydrogen bonds. These interactions are visualized as isosurfaces, colored to indicate the nature of the interaction (typically blue for attractive, green for weak van der Waals, and red for repulsive).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion, MD simulations provide insights into the conformational dynamics, stability, and interactions of a molecule in a simulated environment (e.g., in a solvent or in a crystal lattice) over a specific period. researchgate.net

For this compound, MD simulations can be used to explore its conformational landscape, such as the rotation around the C-N and C-C single bonds, and to assess the stability of its most favorable conformations. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability. A stable system will show the RMSD value converging to a plateau.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule.

Radial Distribution Functions (RDFs): Can be used to analyze the solvation structure around the molecule or specific intermolecular interactions.

These simulations can validate the minimum energy structures predicted by static DFT calculations and provide a more realistic picture of the molecule's behavior under physiological or experimental conditions. nih.gov

Validation and Correlation of Theoretical Predictions with Experimental Observables

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. researchgate.net This correlation ensures the reliability of the computational models and provides a deeper understanding of the molecule's properties.

For this compound, several correlations can be made:

Geometric Parameters: The bond lengths, bond angles, and dihedral angles from the DFT-optimized geometry can be compared with data obtained from single-crystal X-ray diffraction (XRD) studies. uomphysics.net

Electronic Spectra: The absorption wavelengths calculated using TD-DFT can be compared with the experimental UV-Vis absorption spectrum measured in various solvents. researchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies calculated via DFT can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.

NMR Spectra: Chemical shifts for ¹H and ¹³C can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) and compared with experimental NMR data to confirm the molecular structure. researchgate.net

Good agreement between theoretical and experimental results provides strong support for the accuracy of the computational methods and the interpretation of the molecule's electronic structure and intermolecular interactions. researchgate.net

Applications of N Benzyl 4 Fluoroaniline in Precursor Chemistry and Material Science

Strategic Use as a Protected Amine Functionality in Multistep Synthesis

In the intricate processes of multistep organic synthesis, the protection of reactive functional groups is a fundamental strategy to prevent undesired side reactions. researchgate.netutdallas.edu The amine functionality is particularly nucleophilic and can interfere with various reaction conditions. nih.gov this compound exemplifies the use of the benzyl (B1604629) (Bn) group as an effective protecting group for the secondary amine. nih.govacs.orgnih.gov

The benzyl group is introduced to the 4-fluoroaniline (B128567) core to temporarily mask the reactivity of the amine's nitrogen atom. This protection allows chemists to perform a sequence of chemical transformations on other parts of the molecule without affecting the amine group. utdallas.edu The stability of the N-benzyl bond under a range of non-reductive conditions makes it a robust choice for complex synthetic pathways.

Once the desired synthetic steps are completed, the benzyl group can be selectively removed under mild conditions, a process known as deprotection, to reveal the free amine for subsequent reactions. nih.gov A common and efficient method for the debenzylation of N-benzyl amines is catalytic transfer hydrogenation. mdma.ch This method often utilizes a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen donor like ammonium (B1175870) formate. mdma.ch Other methods for deprotection include catalytic hydrogenation under hydrogen pressure or using various acidic or oxidative conditions. acs.org

Table 1: Common Deprotection Methods for N-Benzyl Amines

| Method | Reagents | Conditions | Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Varies (pressure, temperature) | Clean reaction, high yield |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Neutral conditions | Rapid and versatile |

| Acid-mediated | TFA, TsOH | Varies | Suitable for specific substrates |

Intermediate in the Synthesis of Complex Heterocyclic Ring Systems (e.g., Azepines, Azocines)

This compound serves as a valuable intermediate in the synthesis of complex nitrogen-containing heterocyclic ring systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. Azepines and azocines, which are seven and eight-membered nitrogen-containing rings respectively, are prominent examples. nih.govdntb.gov.uaslideshare.net

The synthesis of functionalized azepines can be achieved through various catalytic processes. For instance, copper(I)-catalyzed tandem amination/cyclization reactions of specific substrates with anilines can yield azepine derivatives. nih.gov In such syntheses, this compound can act as the aniline (B41778) component, with the benzyl group either being retained in the final product or removed at a later stage. The fluorine substituent on the aniline ring can also influence the electronic properties and reactivity of the molecule during the cyclization process.

Similarly, the construction of azocine (B12641756) rings can be accomplished through methods like rhodium-catalyzed [4+2+2] cycloaddition reactions. dntb.gov.ua The versatility of this compound as a precursor allows for its incorporation into these complex frameworks, leading to novel heterocyclic compounds with potential biological activities.

Precursor for the Development of Advanced Catalytic Systems (e.g., Palladacycles)

Palladacycles are a class of organopalladium compounds that have gained significant attention as highly efficient and robust pre-catalysts in a variety of cross-coupling reactions. sigmaaldrich.commdpi.com These reactions, including the Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig amination, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.commdpi.com

This compound is a suitable precursor for the synthesis of specific types of palladacycles. The formation of these catalysts often involves the cyclometalation of a ligand, where a palladium atom forms a direct bond with a carbon atom within the ligand's structure. The structure of this compound, featuring an N-aryl benzylamine (B48309), is amenable to such cyclometalation processes. The resulting palladacycle would incorporate the this compound framework, and its catalytic activity could be fine-tuned by the electronic effects of the fluorine substituent. These palladacycle catalysts are known for their high thermal stability and activity at low catalyst loadings. sigmaaldrich.comresearchgate.net

Table 2: Cross-Coupling Reactions Catalyzed by Palladacycles

| Reaction Name | Bond Formed | Key Reactants |

|---|---|---|

| Suzuki-Miyaura | C-C (Aryl-Aryl) | Aryl Halide, Arylboronic Acid |

| Heck-Mizoroki | C-C (Aryl-Vinyl) | Aryl Halide, Alkene |

| Sonogashira | C-C (Aryl-Alkynyl) | Aryl Halide, Terminal Alkyne |

Role in the Formation of Schiff Bases and Imine Derivatives for Further Chemical Transformations

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govderpharmachemica.comjetir.org this compound, being a secondary amine in its protected form, would first require debenzylation to the primary 4-fluoroaniline before it can react to form a Schiff base. However, the term can be used more broadly, and related reactions are possible. More directly, derivatives of this compound can participate in reactions to form iminium ions, which are also valuable for further transformations.

Once formed, imines derived from 4-fluoroaniline (from deprotected this compound) are highly versatile intermediates in organic synthesis. nih.gov The C=N bond can undergo a wide range of chemical transformations, including reduction to form secondary amines, nucleophilic addition, and cycloaddition reactions. nih.govredalyc.org This reactivity allows for the construction of a diverse array of more complex molecules. The presence of the fluorine atom in the aniline ring can significantly impact the electronic properties of the resulting Schiff base, influencing its reactivity and stability. researchgate.net

Potential as a Building Block in Novel Material Science Applications

The unique electronic properties conferred by the fluorine atom make fluorinated organic compounds attractive building blocks for advanced materials. nbinno.com 4-Fluoroaniline, the core of this compound, is recognized as a versatile component in the synthesis of specialized polymers and other materials. nbinno.com

Consequently, this compound holds potential as a monomer or a precursor to monomers for the development of novel polymers. The incorporation of the fluorinated aniline moiety can enhance properties such as thermal stability, chemical resistance, and optoelectronic characteristics. The benzyl group could either be a part of the final polymer structure, imparting its own properties, or be removed during the polymerization process or in a post-polymerization modification step. These materials could find applications in areas such as organic electronics, high-performance plastics, and specialty coatings.

Future Research Directions and Emerging Trends